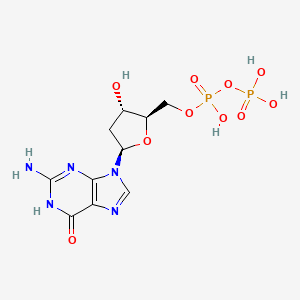

2'-Deoxyguanosine-5'-diphosphate

Descripción general

Descripción

El 2’-Desoxiguanosina-5’-Difosfato es un nucleótido compuesto por una base guanina, un azúcar desoxirribosa y dos grupos fosfato. Es un componente crucial en la síntesis del ácido desoxirribonucleico (ADN) y juega un papel significativo en varios procesos bioquímicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del 2’-Desoxiguanosina-5’-Difosfato generalmente implica la fosforilación de 2’-desoxiguanosina. Esto se puede lograr mediante métodos enzimáticos utilizando nucleotidil di fosfato quinasas o fosforilación química utilizando derivados de ácido fosfórico .

Métodos de Producción Industrial: La producción industrial del 2’-Desoxiguanosina-5’-Difosfato a menudo emplea métodos biotecnológicos, utilizando microorganismos genéticamente modificados para producir el compuesto en grandes cantidades. Estos métodos están optimizados para un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Phosphorylation and Nucleotide Interconversion

dGDP serves as a substrate for kinases in the synthesis of deoxyguanosine triphosphate (dGTP), a direct precursor for DNA replication. Key reactions include:

-

Nucleoside diphosphate kinase (NDK) : Exhibits broad substrate specificity, enabling ATP-driven phosphorylation of dGDP. The enzyme operates via a ping-pong mechanism, forming a phosphorylated intermediate during catalysis .

-

Guanylate kinase : Converts dGMP to dGDP using ATP, linking monophosphate and diphosphate nucleotide pools .

Redox-Driven Reactions

dGDP participates in thioredoxin- and glutaredoxin-dependent pathways, critical for maintaining cellular redox balance:

-

Ribonucleotide reductase (RNR) : Catalyzes the reduction of GDP to dGDP using thioredoxin or glutaredoxin as electron donors, essential for DNA repair and replication .

-

Mechanism : Involves radical-mediated cleavage of the 2'-OH group in ribose, producing the deoxy form .

Hydrolytic Degradation

Hydrolysis of dGDP occurs under physiological conditions or via enzymatic action:

| Reaction | Enzyme/Condition | Product | Source |

|---|---|---|---|

| dGDP + H₂O → dGMP + Phosphate | 5'-Nucleotidase | dGMP | |

| Non-enzymatic depurination | Acidic pH | Abasic site + Guanine |

-

5'-Nucleotidase : Removes phosphate groups from dGDP, regulating nucleotide pool levels .

-

Depurination : Hydrolysis of the N-glycosidic bond in dGDP occurs at purine bases (rate constant: ~3.0 × 10⁻¹¹ s⁻¹ at pH 7), generating abasic sites .

Enzyme Kinetics and pH Dependence

Studies on DNPH1 (deoxynucleoside phosphatase) reveal insights into dGDP-related hydrolysis:

Aplicaciones Científicas De Investigación

Biochemical Role in Nucleotide Metabolism

dGDP serves as a substrate for nucleoside diphosphate kinase (NDPK), which catalyzes the phosphorylation of dGDP to form dGTP, an essential component of DNA synthesis. The enzyme's mechanism involves transferring the gamma phosphate from ATP to the beta phosphate of dGDP, highlighting its significance in nucleotide metabolism and energy transfer within cells .

2.1. Molecular Biology and Genetics

- DNA Synthesis : dGDP is integral to the synthesis of DNA, acting as a precursor for dGTP. This conversion is vital for DNA replication and repair mechanisms, making it essential in studies related to cell division and genetic stability .

- Mutagenesis Studies : Research has shown that modified forms of dGDP can lead to the generation of mutagenic substrates like 8-oxo-dGTP, which can incorporate into DNA and cause mutations. This property is exploited in studies examining the mechanisms of mutagenesis and DNA damage response .

2.2. Pharmacological Research

- Drug Development : As a component of nucleotide metabolism, dGDP has potential implications in drug development targeting metabolic pathways in cancer cells. Inhibitors of NDPK may disrupt nucleotide balance in rapidly dividing cells, presenting a therapeutic avenue for cancer treatment .

- Antiviral Research : The role of dGDP in viral replication makes it a target for antiviral drug development. Compounds that inhibit the phosphorylation of dGDP could potentially reduce viral load by impairing the synthesis of viral DNA .

3.1. Case Study: Inhibition of NDPK Activity

In a study investigating the effects of various inhibitors on NDPK activity, researchers found that certain small molecules could effectively reduce the conversion rate of dGDP to dGTP. This inhibition led to decreased cell proliferation in cancer cell lines, suggesting that targeting nucleotide metabolism could be a viable strategy for cancer therapy .

3.2. Case Study: Mutagenic Properties

Another study focused on the mutagenic properties associated with 8-oxo-dGTP generated from dGDP under oxidative stress conditions. The research demonstrated that cells exposed to oxidative stress showed increased levels of 8-oxo-dGTP incorporation into DNA, leading to higher mutation rates. This finding underscores the importance of monitoring nucleotide pools in understanding mutagenesis mechanisms .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Molecular Biology | Precursor for DNA synthesis via conversion to dGTP | Essential for replication and repair mechanisms |

| Pharmacological Research | Target for drug development against cancer and viral infections | Inhibitors can reduce cell proliferation |

| Mutagenesis Studies | Role in generating mutagenic substrates under oxidative stress | Increased mutation rates linked to oxidative damage |

Mecanismo De Acción

El mecanismo de acción del 2’-Desoxiguanosina-5’-Difosfato involucra su incorporación al ADN durante los procesos de replicación y reparación. Actúa como sustrato para las ADN polimerasas y otras enzimas involucradas en el metabolismo de los nucleótidos. El compuesto también puede inhibir ciertas enzimas, como la xantina fosforribosiltransferasa y la hipoxantina-guanina fosforribosiltransferasa, afectando las vías de síntesis de nucleótidos .

Compuestos Similares:

- 2’-Desoxiadenosina-5’-Difosfato

- 2’-Desoxicitidina-5’-Difosfato

- 2’-Desoxitimidina-5’-Difosfato

Comparación: El 2’-Desoxiguanosina-5’-Difosfato es único debido a su base guanina, que le permite formar enlaces de hidrógeno específicos y participar en vías bioquímicas únicas. Comparado con otros desoxirribonucleótidos difosfatos, tiene funciones distintas en la síntesis y reparación del ADN, convirtiéndolo en un componente crítico en los procesos genéticos y celulares .

Comparación Con Compuestos Similares

- 2’-Deoxyadenosine-5’-Diphosphate

- 2’-Deoxycytidine-5’-Diphosphate

- 2’-Deoxythymidine-5’-Diphosphate

Comparison: 2’-Deoxyguanosine-5’-Diphosphate is unique due to its guanine base, which allows it to form specific hydrogen bonds and participate in unique biochemical pathways. Compared to other deoxyribonucleoside diphosphates, it has distinct roles in DNA synthesis and repair, making it a critical component in genetic and cellular processes .

Actividad Biológica

2'-Deoxyguanosine-5'-diphosphate (dGDP) is a purine nucleotide that plays a crucial role in various biological processes, including nucleic acid metabolism and cellular signaling. As a key intermediate in the synthesis of deoxyguanosine triphosphate (dGTP), dGDP is vital for DNA replication and repair mechanisms. This article delves into the biological activity of dGDP, exploring its enzymatic functions, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

dGDP is classified as a purine 2'-deoxyribonucleoside diphosphate, characterized by the presence of a guanine base linked to a ribose sugar that lacks a hydroxyl group at the 2' position. Its chemical formula is C10H14N5O7P, with a molecular weight of approximately 303.22 g/mol.

Enzymatic Functions

dGDP participates in several enzymatic reactions that are critical for nucleotide metabolism:

-

Conversion to dGTP : dGDP is phosphorylated to form dGTP by the enzyme nucleoside diphosphate kinase (NME1/NME2). This process is essential for DNA synthesis and repair.

- Role in Cellular Signaling : dGDP acts as a substrate for various kinases involved in signal transduction pathways, influencing cellular proliferation and differentiation.

- Metabolic Pathways : dGDP is involved in the salvage pathway of purine metabolism, where it can be converted back to deoxyguanosine through the action of cytosolic purine 5'-nucleotidase .

1. Role in Cancer Research

Research has demonstrated that alterations in nucleotide metabolism, including dGDP levels, are associated with cancer progression. Elevated levels of dGDP have been observed in certain cancer cell lines, suggesting its potential as a biomarker for tumorigenesis .

| Cancer Type | Observed Changes in dGDP Levels |

|---|---|

| Breast Cancer | Increased levels correlated with metastasis |

| Colorectal Cancer | Elevated levels linked to poor prognosis |

2. Implications in Metabolic Disorders

Studies have indicated that dysregulation of dGDP metabolism can contribute to metabolic disorders such as gout and Kelley-Seegmiller syndrome. These conditions arise from impaired purine metabolism, leading to elevated uric acid levels and associated complications .

Research Findings

Recent studies have highlighted the significance of dGDP in various biological contexts:

- Oxidative Stress Markers : Elevated urinary levels of oxidatively modified forms of deoxyguanosine, including 8-oxo-dG, have been correlated with increased oxidative stress in patients with type 2 diabetes mellitus (T2DM), emphasizing the role of nucleotides like dGDP in oxidative damage responses .

- Phage Biology : Research on Campylobacter-infecting phages has shown that these viruses can modify their genomic nucleosides, replacing dG with noncanonical bases like deoxyinosine. This modification affects the biological activity and replication strategies of these phages .

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKGWCTVFSRMJU-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027110 | |

| Record name | [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dGDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.5 mg/mL | |

| Record name | dGDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3493-09-2 | |

| Record name | dGDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dGDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.